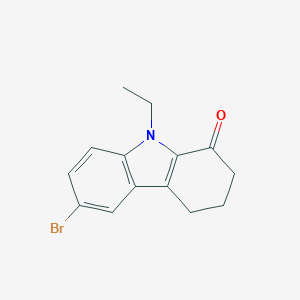
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 6th position and an ethyl group at the 9th position, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the bromination of a precursor carbazole compound. One common method is the bromination of 2,3,4,9-tetrahydro-1H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. The bromination step is followed by purification processes such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethyl group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Similar structure but with an amine group instead of a ketone.
1,2,3,9-tetrahydro-4(H)-carbazol-4-one: Lacks the bromine and ethyl substituents.
6-bromo-1,2,3,4-tetrahydroisoquinoline: Contains a similar bromine substitution but in a different heterocyclic system.
Uniqueness
The unique combination of the bromine atom at the 6th position and the ethyl group at the 9th position in 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
6-bromo-9-ethyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C14H14BrNO/c1-2-16-12-7-6-9(15)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3 |
InChI Key |
LWUSBZMAVPMLMR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Acetylspiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B259686.png)
![1-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B259688.png)


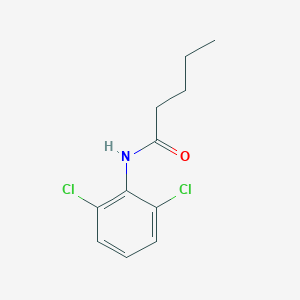
![3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol](/img/structure/B259696.png)
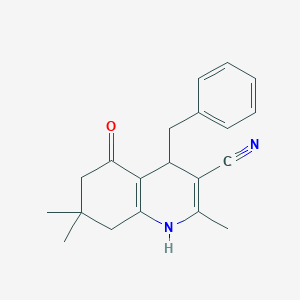
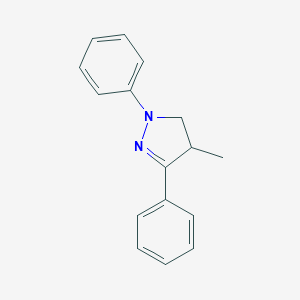
![3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B259699.png)

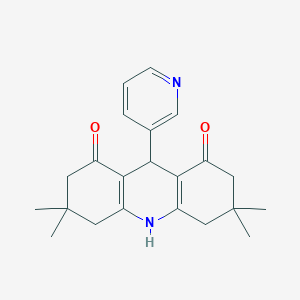
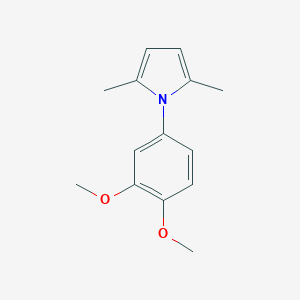
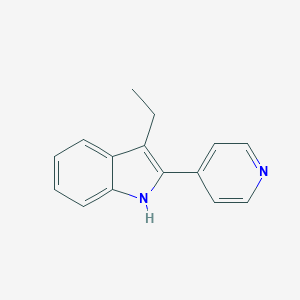
![5-[4-(Dimethylamino)phenoxy]benzene-1,3-dicarbonitrile](/img/structure/B259713.png)
